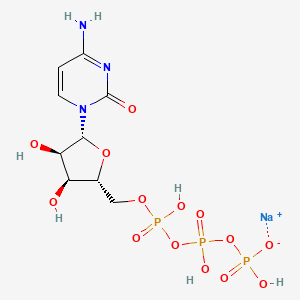
CTP xsodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-triphosphate disodium salt, commonly referred to as CTP xsodium, is a pyrimidine nucleoside triphosphate. It consists of a ribose sugar, three phosphate groups, and the base cytosine. This compound plays a crucial role in the synthesis of RNA and is involved in various metabolic processes, including the synthesis of glycerophospholipids and glycosylation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate disodium salt can be synthesized through a multi-enzyme cascade system. The process involves the deamination and uridine phosphorylation pathways, with cytidine as the key substrate. The final product is obtained via the irreversible reaction of cytidine triphosphate synthase, which catalyzes the amination of uridine triphosphate .
Industrial Production Methods
In industrial settings, cytidine 5’-triphosphate disodium salt is produced using high-purity nucleotides. The compound is supplied as a 100 mM sodium solution, ensuring over 99% purity. The production process involves stringent quality control measures to ensure the absence of DNase and RNase contamination .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate in the synthesis of RNA.
Amination: Involves the conversion of uridine triphosphate to cytidine 5’-triphosphate.
Inhibition: It inhibits the enzyme aspartate carbamoyltransferase, which is involved in pyrimidine biosynthesis.
Common Reagents and Conditions
Phosphorylation: Requires enzymes like cytidine triphosphate synthase.
Amination: Utilizes cytidine deaminase and uridine triphosphate.
Inhibition: Involves the interaction with aspartate carbamoyltransferase.
Major Products Formed
RNA: Cytidine 5’-triphosphate is a key building block in RNA synthesis.
Glycerophospholipids: It acts as a coenzyme in their biosynthesis.
Glycosylated Proteins: Involved in protein glycosylation processes.
Scientific Research Applications
Cytidine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in RNA synthesis and metabolic processes.
Medicine: Involved in the development of mRNA vaccines and therapeutics.
Industry: Used in the production of high-purity nucleotides for research and development
Mechanism of Action
Cytidine 5’-triphosphate disodium salt exerts its effects by acting as a substrate in RNA synthesis and as a coenzyme in various metabolic reactions. It targets enzymes like cytidine triphosphate synthase and aspartate carbamoyltransferase, influencing pathways involved in pyrimidine biosynthesis and glycerophospholipid synthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.
Uridine triphosphate (UTP): Contains uracil instead of cytosine.
Guanosine triphosphate (GTP): Contains guanine instead of cytosine.
Uniqueness
Cytidine 5’-triphosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of pyrimidine biosynthesis. Unlike other nucleoside triphosphates, it specifically inhibits aspartate carbamoyltransferase, making it crucial for maintaining the balance of pyrimidine nucleotides in cells .
Properties
Molecular Formula |
C9H15N3NaO14P3 |
|---|---|
Molecular Weight |
505.14 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
WLXAPABOZXFQTH-IAIGYFSYSA-M |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















